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Compound of Interest

Compound Name: Mitochondrial fusion promoter M1

Cat. No.: B10817487 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the small molecule Mitochondrial
Fusion Promoter M1 (M1). It details its mechanism of action, associated signaling pathways,

therapeutic potential, and key experimental data and protocols for its use in a research setting.

Introduction to Mitochondrial Dynamics and M1
Mitochondria are highly dynamic organelles that constantly undergo fusion and fission to

maintain their morphology, function, and cellular homeostasis.[1][2] This balance is crucial for

processes like ATP production, calcium signaling, and apoptosis.[3] The core machinery for

mitochondrial fusion involves Mitofusins (Mfn1 and Mfn2) for the outer mitochondrial membrane

and Optic Atrophy 1 (OPA1) for the inner membrane.[1][4] An imbalance, often leading to

excessive mitochondrial fragmentation, is implicated in a range of pathologies, including

neurodegenerative diseases, diabetic complications, and ischemia-reperfusion injury.[2][5][6][7]

Mitochondrial Fusion Promoter M1 (CAS 219315-22-7) is a cell-permeable phenylhydrazone

compound identified as a potent modulator of mitochondrial dynamics.[8] It promotes the

elongation of fragmented mitochondria, thereby restoring mitochondrial function and protecting

cells against fragmentation-associated stress and cell death.[9][10] M1 has emerged as a

valuable research tool and a potential therapeutic agent for diseases linked to mitochondrial

dysfunction.[5][11][12]
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Mechanism of Action
M1's primary mechanism involves promoting mitochondrial fusion, particularly in cells with

fragmented mitochondria.[13] Its pro-fusion activity is dependent on the core mitochondrial

fusion machinery. Studies have shown that M1 is ineffective in cells completely lacking both

Mfn1 and Mfn2, or in OPA1-knockout cells, indicating it requires a basal level of fusion activity

to exert its effects.[13]

M1 has been shown to significantly increase the expression of key fusion proteins, including

Mfn1, Mfn2, and particularly OPA1.[9] In a model of diabetic cardiomyopathy, M1 administration

attenuated the reduction in OPA1 expression, which was critical for its protective effects.[5] The

knockdown of OPA1 using siRNA blunted the beneficial outcomes of M1 treatment, confirming

the OPA1-dependent nature of its action.[5] While early reports suggested a potential

interaction with ATP synthase subunits, subsequent studies in human iPSCs did not find

changes in the expression of ATP5A or ATP5B, suggesting this is not the primary mechanism.

[13]

The molecule acts to rebalance mitochondrial dynamics, enhancing cellular respiration and

overall mitochondrial health.[9][11]
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Figure 1: Mechanism of M1 on the core mitochondrial fusion machinery.

Signaling Pathway Modulation: PI3K/AKT Inhibition
Recent research has uncovered a role for M1 in modulating cellular signaling pathways beyond

the direct fusion machinery. In a model of cigarette smoke-induced airway inflammation, M1

was found to exert its protective effects by inhibiting the Phosphatidylinositol 3-kinase

(PI3K)/Protein Kinase B (AKT) signaling pathway.[14][15] Activation of this pathway is linked to

inflammation and oxidative stress. By suppressing the phosphorylation and activation of PI3K

and AKT, M1 significantly reduced the release of inflammatory cytokines (IL-6, IL-8, TNF-α) and

markers of oxidative stress.[14]
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Figure 2: M1 inhibits the PI3K/AKT pathway to reduce inflammation.

Quantitative Data Summary
The following tables summarize quantitative data from key preclinical studies involving M1.

Table 1: In Vitro Efficacy of M1
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Paramete
r

Cell Line Condition
M1
Concentr
ation

Duration Result
Referenc
e

Mitochondr

ial

Elongation

Mfn1-/-

MEFs
-

EC₅₀ = 5.3

µM
-

Promotes

elongation
[16]

Mitochondr

ial

Elongation

Mfn2-/-

MEFs
-

EC₅₀ =

4.42 µM
-

Promotes

elongation
[16]

Mitochondr

ial

Morpholog

y

Human

iPSCs
- 5-10 µM 48 h

Significantl

y reduced

granular

mitochondr

ia

[13]

Mito ROS

BRIN-

BD11

Pancreatic

β-cells

Cholesterol

Exposure
20 µM 12 h

Decreased

to 1.0±0.44

fold

[9]

Mitochondr

ial

Membrane

Potential

BRIN-

BD11

Pancreatic

β-cells

Cholesterol

Exposure
20 µM 12 h

Increased

from

0.29±0.05

to 0.5±0.07

fold

[9]

Oxygen

Consumpti

on Rate

BRIN-

BD11

Pancreatic

β-cells

Cholesterol

Exposure
20 µM 12 h

Prevented

impairment
[9]

Glucose

Stimulated

Insulin

Secretion

(GSIS)

BRIN-

BD11

Pancreatic

β-cells

Cholesterol

Exposure
20 µM 12 h

Restored

GSIS

function

[9]
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Fusion

Protein

Expression

TM3

Leydig

cells

Triphenyl

Phosphate

(TPHP)

1 µM 12 h

Significantl

y increased

Mfn1,

Mfn2,

Opa1

[9]

Table 2: In Vivo Efficacy of M1
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Animal
Model

Disease/Inj
ury Model

M1 Dosage
Administrat
ion

Outcome Reference

Sprague-

Dawley Rats

Diabetic

Cardiomyopa

thy (STZ-

induced)

2 mg/kg/day
Intraperitonea

l

Attenuated

oxidative

stress,

improved

mitochondrial

function,

alleviated

DCM

[5]

Wistar Rats

Cardiac

Ischemia/Rep

erfusion (I/R)

Injury

2 mg/kg Intravenous

Reduced

brain

mitochondrial

dysfunction,

apoptosis,

and

inflammation

[9][17]

Rats

Doxorubicin-

induced

"Chemobrain"

2 mg/kg -

Improved

novel object

recognition

deficits

[16]

Mice
Optic Nerve

Damage
- -

Enhanced

axon

regeneration

and restored

visual

function

[10][12]

Key Experimental Protocols
Detailed methodologies are crucial for reproducing and building upon existing research. Below

are summarized protocols from cited literature.

Protocol 1: In Vitro Assessment of M1 in High-Glucose-Stressed Cardiomyocytes
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Cell Culture: Primary neonatal rat cardiomyocytes are isolated and cultured in DMEM.

Induction of Stress: To simulate diabetic conditions, cells are cultured in a high glucose (HG)

medium (33 mmol/L) for a specified period (e.g., 24-48 hours). A normal glucose (NG)

medium (5.5 mmol/L) serves as the control.[5]

M1 Treatment: M1, dissolved in DMSO, is added to the HG culture medium at a final

concentration (e.g., 10 µM) and incubated for 6-24 hours.[5] A vehicle control (DMSO) is run

in parallel.

Mitochondrial Morphology Analysis: Cells are stained with a mitochondria-specific dye (e.g.,

MitoTracker Red CMXRos). Images are captured via confocal microscopy and mitochondrial

length/morphology is quantified using imaging software (e.g., ImageJ).

Western Blotting: Cell lysates are collected to analyze the protein expression levels of OPA1,

Mfn1, Mfn2, and markers for oxidative stress or apoptosis.

Functional Assays: Mitochondrial function is assessed by measuring mitochondrial

membrane potential (e.g., using JC-1 dye), ATP production (luciferase-based assay), and

reactive oxygen species (ROS) production (e.g., using MitoSOX Red).[5]
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Figure 3: General experimental workflow for in vitro M1 studies.

Protocol 2: In Vivo Assessment of M1 in a Rat Model of Diabetic Cardiomyopathy

Animal Model: Male Sprague-Dawley rats are used. Diabetes is induced via a single

intraperitoneal injection of streptozotocin (STZ) at 65 mg/kg.[5] Control animals receive a

vehicle injection. Blood glucose levels are monitored to confirm the diabetic model.

M1 Administration: Several weeks (e.g., seven) after STZ injection, diabetic rats are

randomly assigned to treatment groups. M1 is administered daily via intraperitoneal injection
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at a dose of 2 mg/kg/day for a chronic period (e.g., six weeks).[5] Control diabetic and non-

diabetic rats receive vehicle injections.

Echocardiography: Cardiac function is assessed non-invasively using echocardiography at

baseline and at the end of the treatment period to measure parameters like ejection fraction

and fractional shortening.

Tissue Collection and Analysis: At the end of the study, rats are euthanized, and heart

tissues are collected.

Histology: A portion of the heart tissue is fixed, sectioned, and stained (e.g., with H&E or

Masson's trichrome) to assess cardiac morphology and fibrosis.

Biochemical Assays: Heart tissue homogenates are used to measure markers of oxidative

stress (e.g., malondialdehyde levels, superoxide dismutase activity).[14]

Molecular Analysis: Western blotting or qPCR is performed on tissue lysates to quantify the

expression of mitochondrial dynamics proteins (OPA1, Mfn1/2, Drp1) and other relevant

markers.[5][14]

Conclusion
Mitochondrial Fusion Promoter M1 is a powerful small molecule for modulating mitochondrial

dynamics. Its well-defined, OPA1-dependent mechanism of action makes it a specific tool for

studying the consequences of enhanced mitochondrial fusion. Preclinical data strongly support

its therapeutic potential in a variety of disease models characterized by mitochondrial

fragmentation, including diabetic complications, neurodegeneration, and ischemia-reperfusion

injury. For drug development professionals, M1 represents a promising lead compound for

targeting the fundamental process of mitochondrial dynamics to combat complex diseases.

Further research into its pharmacokinetics, safety profile, and efficacy in additional models is

warranted.
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Promoter M1]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b10817487#what-is-mitochondrial-fusion-promoter-
m1]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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